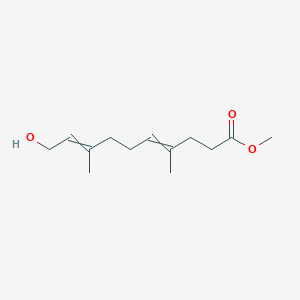
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate is an organic compound with the molecular formula C22H27O6 It is a methyl ester derivative of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid This compound is known for its unique structure, which includes a hydroxy group and two double bonds in a conjugated system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate typically involves the esterification of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid and methanol into the reactor, along with a catalyst, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed
Oxidation: Formation of methyl 10-oxo-4,8-dimethyldeca-4,8-dienoate.
Reduction: Formation of methyl 10-hydroxy-4,8-dimethyldecanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid: The parent acid of the methyl ester.
4,8-dimethyldecanal: A related compound with a similar carbon skeleton but different functional groups.
Uniqueness
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate is unique due to its combination of a hydroxy group and conjugated double bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
73537-24-3 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C13H22O3/c1-11(7-8-13(15)16-3)5-4-6-12(2)9-10-14/h5,9,14H,4,6-8,10H2,1-3H3 |
InChI-Schlüssel |
FGVUPSACBQEUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCO)C)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


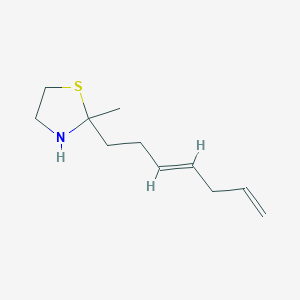
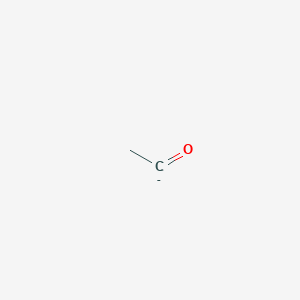
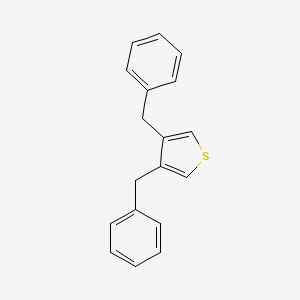
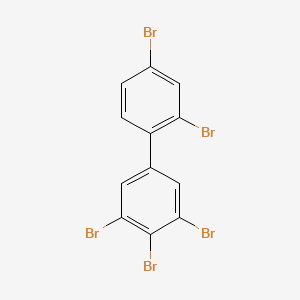
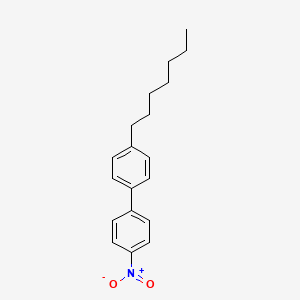

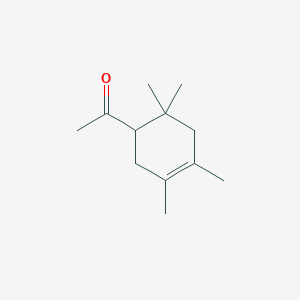


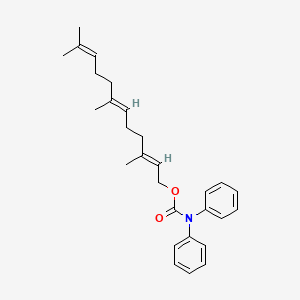
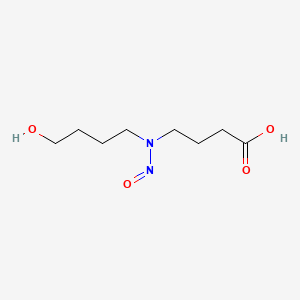
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)


